3-fluoro-3H-pyridin-6-imine
Description
3-Fluoro-3H-pyridin-6-imine is a pyridine derivative characterized by a fluorine substituent at position 3 and an imine functional group (=NH) at position 6 of the pyridine ring. The "3H" designation indicates a tautomeric form where a hydrogen atom is shifted, leading to a non-aromatic dihydro intermediate. The imine group at position 6 contributes to its basicity and nucleophilic reactivity, while the fluorine atom at position 3 enhances electron-withdrawing effects, modulating the ring’s aromaticity and dipole moment .
Properties
Molecular Formula |
C5H5FN2 |
|---|---|
Molecular Weight |
112.10 g/mol |
IUPAC Name |
3-fluoro-3H-pyridin-6-imine |
InChI |
InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-4,7H |
InChI Key |
NECXOZGXRBYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N=CC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of microreactors allows for efficient heat transfer and minimizes the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-3H-pyridin-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of fluorinated piperidines.
Substitution: Formation of methoxy-substituted pyridines.
Scientific Research Applications
3-fluoro-3H-pyridin-6-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-fluoro-3H-pyridin-6-imine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridine Derivatives
Positional Isomerism and Functional Group Variations
6-Substituted Pyridin-3-amines
Compounds like 6-(perfluoroethyl)pyridin-3-amine (CAS 317810-59-6) and 6-(trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) share a pyridine core with substituents at position 6 but differ in functional groups.
- Key Differences :
- Imine vs. Amine : The imine group in 3-fluoro-3H-pyridin-6-imine is less basic (pKa ≈ 1–3 estimated) compared to the amine group (pKa ~5–7) in analogs like 6-(trifluoromethoxy)pyridin-3-amine (pKa 1.72 predicted) . This affects protonation states under physiological conditions.
- Electronic Effects : The trifluoromethoxy (-OCF₃) and perfluoroethyl (-C₂F₅) groups in analogs are stronger electron-withdrawing groups than a single fluorine atom, leading to reduced electron density at the pyridine ring and altered reactivity in electrophilic substitutions .
Table 1: Functional Group and Substituent Comparison
Fluorine Substituent Position and Electronic Effects
Compounds such as (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate () and 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine () highlight the impact of fluorine placement:
- Fluorine at Position 5 vs. In 3-fluoro-3H-pyridin-6-imine, the fluorine at position 3 para to the imine group creates a dipole moment that stabilizes charge-separated intermediates, favoring specific tautomeric forms .
Trifluoromethyl and Methoxy Substituents
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 941606-51-5) features a trifluoromethyl (-CF₃) group at position 6 and methoxy (-OCH₃) at position 5:
- Steric and Electronic Contrasts :
Tautomerism in 3H-Pyridine Derivatives
3H-Pyridine-2,6-dione () shares the 3H-pyridine core but replaces the imine with two ketone groups:
- Reactivity Differences: The dione structure is highly polarized, favoring keto-enol tautomerism, whereas the imine in 3-fluoro-3H-pyridin-6-imine enables nucleophilic addition reactions at the C=N bond. The fluorine atom in the target compound further stabilizes the 3H tautomer through inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
